molecular formula C17H17F3N2O2 B2941597 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478259-57-3

4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2941597
CAS No.: 478259-57-3
M. Wt: 338.33
InChI Key: PPWBFFQZSOTZNG-UHFFFAOYSA-N
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Description

4-Butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a butyryl substituent at the pyrrole’s 4-position and a 3-(trifluoromethyl)benzyl group at the carboxamide nitrogen. This compound’s design leverages the trifluoromethyl (TFM) group’s metabolic stability and lipophilicity-enhancing properties, common in medicinal chemistry for improving pharmacokinetics. The butyryl chain may contribute to increased membrane permeability compared to bulkier substituents.

Properties

IUPAC Name

4-butanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-2-4-15(23)12-8-14(21-10-12)16(24)22-9-11-5-3-6-13(7-11)17(18,19)20/h3,5-8,10,21H,2,4,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBFFQZSOTZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-aminopyrrole with butyryl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The final step involves the coupling of the pyrrole derivative with 3-(trifluoromethyl)benzylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the butyryl group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction of the butyryl group can yield butyric acid derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Yield Purity Reference
4-Butyryl-N-[3-(TFM)benzyl]-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide 4-Butyryl, N-(3-TFM benzyl) 339.3 Not reported Not reported Not reported Target
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) Pyrrole-2-carboxamide 1-Benzyl, 3-oxadiazole-p-nitrophenyl 282.3 Not reported Not reported 99% (Anal.)
11x (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine TFM benzyl, fluorobenzonitrile Not reported Not reported 15% 98.23%
Example 53 (Chromen-pyrazolo-pyrimidine) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen, isopropyl 589.1 175–178 28% Not reported
DM-20 (Pyrrole-3-carboxamide) Pyrrole-3-carboxamide 4-Methoxy-6-methyl-dihydropyridin, TFM benzyl Not reported Not reported Not reported Not reported

Key Observations

Core Structure Variations The pyrrole-2-carboxamide core in the target compound distinguishes it from pyrazolo-pyrimidine derivatives (e.g., –4), which are bulkier and may exhibit stronger π-π stacking interactions. Pyrrole’s smaller size could enhance solubility but reduce binding affinity compared to fused heterocycles .

Substituent Effects

  • The 3-TFM benzyl group is a recurring motif across analogs (e.g., ), suggesting its role in enhancing hydrophobic interactions with target proteins. Its electron-withdrawing nature may also stabilize the carboxamide bond .
  • The 4-butyryl group in the target compound introduces a flexible aliphatic chain, contrasting with rigid oxadiazole () or chromen () substituents. This may improve bioavailability but reduce steric complementarity in binding pockets .

Physicochemical Properties

  • The target’s molecular weight (339.3) is significantly lower than Example 53 (589.1), aligning with Lipinski’s “Rule of Five” for drug-likeness and predicting favorable oral absorption .
  • Melting points for analogs like Example 53 (175–178°C) suggest moderate solubility, which could be improved in the target compound if its MP is lower .

Biological Activity

4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. This compound is characterized by its unique pyrrole structure and the presence of a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₇H₁₇F₃N₂O₂
  • Molar Mass : 338.33 g/mol
  • Density : 1.267 g/cm³ (predicted)
  • pKa : 13.99 (predicted)

Research indicates that compounds with a pyrrole-2-carboxamide scaffold, such as this compound, exhibit significant biological activities, particularly as potential anti-tuberculosis agents. The structural modifications in this compound enhance its interaction with biological targets, leading to effective inhibition of mycobacterial growth. This is especially relevant in the context of drug-resistant strains of Mycobacterium tuberculosis while maintaining low cytotoxicity levels .

Biological Activity

The compound has been studied for various biological activities:

  • Antimycobacterial Activity : In vitro studies have shown that derivatives of pyrrole-2-carboxamides can inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may be effective against drug-resistant strains .
  • Anticancer Potential : Related compounds have demonstrated anticancer activity across various cell lines, including leukemia and breast cancer cells. For example, a study on similar pyrrole derivatives showed promising antiproliferative effects against MDA-MB human cancer cell lines .

Structure-Activity Relationship (SAR)

The unique combination of a butyryl group and a trifluoromethyl-substituted benzyl moiety in this compound enhances its biological activity compared to other similar compounds. The trifluoromethyl group is known to increase lipophilicity and improve binding affinity to biological targets, which is crucial for therapeutic efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamideContains a fluorobenzoyl group instead of butyrylEnhanced lipophilicity due to fluorine atoms
N-(3-trifluoromethylbenzyl)-pyrrole-2-carboxamideLacks butyryl groupSimpler structure may lead to different activity
Indole-2-carboxamides (e.g., ICA38)Indole ring instead of pyrroleDifferent aromatic system may affect target binding
N-(phenyl)-pyrrole-2-carboxamideNo trifluoromethyl substitutionLacks electronic effects from trifluoromethyl group

Case Studies

Several studies have highlighted the potential of pyrrole derivatives in therapeutic applications:

  • Anticancer Activity : A series of pyrrole derivatives were synthesized and tested for anticancer properties across multiple cell lines. Notably, some compounds exhibited significant growth inhibition at low concentrations, indicating their potential as anticancer agents .
  • Antimycobacterial Studies : Compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promise in overcoming drug resistance .

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